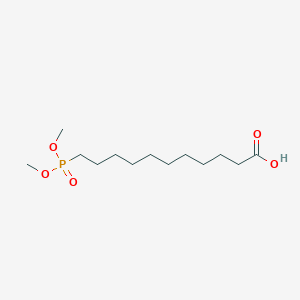
11-(Dimethoxyphosphoryl)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyl C11 Dimethylphosphonate, also known by its IUPAC name 11-dimethoxyphosphorylundecanoic acid, is a compound with the molecular formula C13H27O5P and a molecular weight of 294.32 g/mol. This compound is characterized by the presence of a carboxyl group and a dimethylphosphonate group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carboxyl C11 Dimethylphosphonate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with dimethyl phosphite under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of Carboxyl C11 Dimethylphosphonate often involves large-scale esterification reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carboxyl C11 Dimethylphosphonate undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The dimethylphosphonate group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Phosphonate esters.
Aplicaciones Científicas De Investigación
Carboxyl C11 Dimethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: Carboxyl C11 Dimethylphosphonate is employed in the production of flame retardants, corrosion inhibitors, and adhesives.
Mecanismo De Acción
The mechanism of action of Carboxyl C11 Dimethylphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. This property is particularly useful in the development of enzyme inhibitors and metal chelators . Additionally, the phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C13H27O5P |
|---|---|
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
11-dimethoxyphosphorylundecanoic acid |
InChI |
InChI=1S/C13H27O5P/c1-17-19(16,18-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h3-12H2,1-2H3,(H,14,15) |
Clave InChI |
CUEODFMRFKSQDF-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCCCCCCCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















